molecular formula C147H217N43O37S6 B037439 Neutrophil Peptide-2 CAS No. 120721-97-3

Neutrophil Peptide-2

Cat. No.: B037439
CAS No.: 120721-97-3
M. Wt: 3371 g/mol
InChI Key: GRZXCHIIZXMEPJ-HTLKCAKFSA-N
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Description

Neutrophil Peptide-2 (NP-2), also known as Defensin α2, is a crucial cationic antimicrobial peptide (CAP) predominantly secreted by neutrophil granulocytes, representing a key effector molecule of the innate immune system. This peptide exerts its primary research value through its potent, broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses by disrupting microbial membrane integrity via electrostatic interactions and pore formation. Beyond its direct microbicidal role, NP-2 is a significant immunomodulatory agent; it functions as a chemoattractant for T-cells and immature dendritic cells, bridges innate and adaptive immunity, and can influence inflammatory processes and wound healing. Researchers utilize high-purity this compound to investigate host-pathogen interactions, the pathophysiology of infectious and inflammatory diseases, and the complex signaling networks within the immune response. Its study is pivotal for advancing our understanding of immunology, microbiology, and for exploring potential therapeutic avenues. This product is provided as a highly pure, characterized reagent to ensure reliable and reproducible results in your experimental models.

Properties

IUPAC Name

(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-87-amino-58-(3-amino-3-oxopropyl)-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H217N43O37S6/c1-13-73(6)114-139(222)168-76(9)118(201)163-63-110(196)170-96(48-50-113(199)200)127(210)172-92(31-22-52-159-145(152)153)125(208)171-93(32-23-53-160-146(154)155)126(209)178-98(58-81-35-41-85(192)42-36-81)123(206)165-65-112(198)186-117(79(12)191)141(224)184-106-70-232-229-67-103-134(217)173-94(33-24-54-161-147(156)157)128(211)189-116(75(8)15-3)142(225)190-55-25-34-108(190)138(221)167-78(11)120(203)181-105(136(219)187-114)69-231-230-68-104(135(218)185-107(143(226)227)71-233-228-66-89(148)121(204)176-100(133(216)182-103)59-82-37-43-86(193)44-38-82)183-132(215)99(57-80-26-17-16-18-27-80)175-119(202)77(10)166-129(212)102(61-84-62-162-90-29-20-19-28-88(84)90)179-130(213)97(56-72(4)5)177-124(207)91(30-21-51-158-144(150)151)169-111(197)64-164-122(205)95(47-49-109(149)195)174-131(214)101(60-83-39-45-87(194)46-40-83)180-140(223)115(74(7)14-2)188-137(106)220/h16-20,26-29,35-46,62,72-79,89,91-108,114-117,162,191-194H,13-15,21-25,30-34,47-61,63-71,148H2,1-12H3,(H2,149,195)(H,163,201)(H,164,205)(H,165,206)(H,166,212)(H,167,221)(H,168,222)(H,169,197)(H,170,196)(H,171,208)(H,172,210)(H,173,217)(H,174,214)(H,175,202)(H,176,204)(H,177,207)(H,178,209)(H,179,213)(H,180,223)(H,181,203)(H,182,216)(H,183,215)(H,184,224)(H,185,218)(H,186,198)(H,187,219)(H,188,220)(H,189,211)(H,199,200)(H,226,227)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t73-,74-,75-,76-,77-,78-,79+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXCHIIZXMEPJ-HTLKCAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H217N43O37S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583165
Record name PUBCHEM_16130867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3371.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99287-07-7
Record name PUBCHEM_16130867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Biology and Cellular Biogenesis of Human Neutrophil Peptide 2

Gene Expression and Transcriptional Regulation of Neutrophil Defensins

Human neutrophil peptides HNP-1, HNP-2, and HNP-3 are encoded by two highly homologous genes, DEFA1 and DEFA3, both located on chromosome 8p23.1 atzlabs.commdpi.comoup.com. While DEFA1 encodes HNP-1 and DEFA3 encodes HNP-3, HNP-2 is an N-terminally truncated isoform derived from HNP-1 or HNP-3 atzlabs.comnih.govreactome.org.

The expression of these defensin (B1577277) genes, particularly DEFA1 and DEFA3, exhibits considerable copy number variation among individuals, which can influence their expression levels and potentially impact susceptibility to inflammatory disorders and infections atzlabs.comoup.commaayanlab.cloudnih.gov. For instance, a lower copy number of DEFA1/DEFA3 (less than 7) has been linked to a higher susceptibility to hospital-acquired infections in critically ill patients nih.govnih.gov. Conversely, the expression of α-defensins 1, 2, and 3 has been observed to be upregulated in conditions like hypercholesterolemia and certain tumors nih.govnih.govnih.govfrontiersin.org. Transcriptional regulation of neutrophil defensin genes occurs primarily in neutrophil precursor cells, specifically promyelocytes, within the bone marrow mdpi.comreactome.org. Once neutrophils mature, they generally cease synthesizing defensin mRNA or the peptides themselves mdpi.com.

Post-Translational Processing and Maturation of Neutrophil Peptide-2 Precursors

Defensins are initially synthesized as inactive precursor proteins (proHNPs) that undergo a series of proteolytic processing steps to become mature, active peptides mdpi.comnih.govplos.orgnih.govthermofisher.com. The precursor for HNP-1, for example, is a 94-amino acid protein containing a pre-region (signal sequence), a pro-region, and the mature HNP-1 sequence mdpi.comnih.gov.

The maturation process involves:

Signal Peptide Cleavage: A 19-amino acid hydrophobic N-terminal signal sequence directs the nascent peptide into the endoplasmic reticulum and is subsequently removed mdpi.com.

Pro-region Processing: The pro-region, typically 45 amino acids long, acts as a molecular chaperone, crucial for the correct folding of the mature defensin and temporarily neutralizing its positive charge to prevent premature intracellular activity mdpi.comnih.gov. Early proteolytic events involve sequential cleavages, each removing 19 amino-terminal residues, yielding 75-amino acid and 56-amino acid prodefensins nih.gov. Further processing of these 56-amino acid prodefensins to the mature 30-amino acid HNPs is highly efficient nih.gov.

Generation of HNP-2: HNP-2 is specifically generated by the cleavage of the N-terminal amino acid from HNP-1 or HNP-3 atzlabs.comnih.govreactome.org. This processing occurs in the Golgi body reactome.org.

Proteolytic Activation: Key proteases involved in this maturation include neutrophil elastase (NE) and proteinase 3 (PR3), which co-localize with HNPs in azurophilic granules plos.org. These enzymes cleave the folded proHNP-1 to produce mature HNP-1, provided the native HNP-1 disulfide motif is present for high-fidelity activation plos.org. Matrix metalloproteinase-7 (MMP-7) has also been shown to cleave the pro-domain of the HNP-1 precursor, producing an intermediate with antimicrobial activity, indicating that the N-terminus of the pro-domain contains residues important for masking defensin activity nih.gov.

The following table summarizes the processing of HNP precursors:

Precursor FormAmino Acid LengthProcessing StepLocationKey Enzymes/Notes
PreproHNP94Signal peptide removalEndoplasmic ReticulumN-terminal hydrophobic signal sequence mdpi.com
ProHNP75, 56Sequential cleavages-Early proteolytic events nih.gov
ProHNP39, 34, 32Endoproteolytic cleavage-Intermediate forms, potentially proline-directed nih.gov
Mature HNP-1/330Proteolytic removal of pro-regionGolgi body, Azurophilic GranulesNeutrophil Elastase (NE), Proteinase 3 (PR3), MMP-7 reactome.orgplos.orgnih.gov
Mature HNP-229N-terminal cleavage from HNP-1 or HNP-3Golgi body atzlabs.comnih.govreactome.org

Intracellular Localization and Secretion Mechanisms

Once matured, human neutrophil peptides, including HNP-2, are precisely localized and released through regulated mechanisms within neutrophils.

HNPs 1-4 are predominantly stored in the azurophilic (primary) granules of human neutrophils nih.govfrontiersin.orgatzlabs.comnih.govmdpi.comnih.govplos.orgashpublications.orgunits.it. These granules are formed early during neutrophil maturation in promyelocytes mdpi.comnih.gov. Azurophilic granules are characterized by their content of myeloperoxidase (MPO), serine proteases (such as elastase, proteinase 3, and cathepsin G), and various antimicrobial peptides, including α-defensins ashpublications.orgnih.govresearchgate.netplos.orgtaylorandfrancis.com. Alpha-defensins can comprise a significant portion, 40-50%, of the content of these azurophilic granules nih.gov. Within neutrophils, HNPs can reach high local concentrations, estimated at approximately 3 mM (10 mg/ml), with even higher concentrations within the azurophilic granules themselves nih.gov.

Neutrophil degranulation is a crucial process for host defense, involving the release of granule contents into the phagosome or the extracellular milieu plos.orgfrontiersin.org. This process is regulated and occurs in response to various stimuli, such as microbial infections or inflammation nih.govfrontiersin.orgmdpi.complos.orgfrontiersin.orgatsjournals.org.

The release of granules is sequential, with primary (azurophilic) granules, which contain HNPs, typically secreted later than tertiary and secondary granules, often requiring a greater stimulus for release plos.orgfrontiersin.org. During phagocytosis, HNPs are primarily directed to fuse with phagolysosomes, where their high concentrations directly contribute to killing phagocytosed microbes frontiersin.orgnih.govmdpi.complos.org.

Upon neutrophil activation and infiltration during inflammation, HNPs are also released into the extracellular environment through degranulation frontiersin.orgmdpi.comatsjournals.org. This extracellular release can occur at the plasma membrane to target extracellular microorganisms plos.org. The degranulation process can be rapid, for instance, defensin-induced histamine (B1213489) secretion from mast cells can be achieved in less than 10 seconds and is a G protein-dependent response aai.org. Elevated levels of α-defensins are found in plasma and bronchoalveolar lavage fluid during inflammatory lung diseases and sepsis, highlighting their release during these conditions nih.govatsjournals.org.

While crucial for host defense, excessive degranulation and extracellular release of HNPs can also lead to host tissue damage plos.org. For example, HNP-1 and HNP-2 have been shown to impair phagocytic killing by neutrophils in a dose-dependent manner, suggesting that released defensins can create an environment hostile to subsequent neutrophil populations and their microbicidal function nih.govnih.gov. Neutrophil degranulation is also implicated in the formation of Neutrophil Extracellular Traps (NETs), where nuclear chromatin decondenses and mixes with cytoplasmic and granule components, including α-defensins, before being released into the extracellular space nih.govelsevier.es.

Biological Functions and Mechanistic Insights of Human Neutrophil Peptide 2

Direct Antimicrobial Activities of Human Neutrophil Peptide-2

HNP-2, along with other human neutrophil peptides (HNPs), exerts potent direct antimicrobial effects against various microorganisms. nih.gov Its primary function is to kill or inactivate pathogens through distinct molecular mechanisms. aai.org

Broad-Spectrum Efficacy Against Bacteria, Fungi, and Viruses

HNP-2 demonstrates broad-spectrum antimicrobial activity, effectively targeting Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. ontosight.aigoogle.comtandfonline.com This wide range of activity makes it a vital part of the host's first line of defense. ontosight.ai

Table 1: Broad-Spectrum Efficacy of Human this compound (HNP-2)

Pathogen TypeSpecific Examples (where available for HNP-2)EfficacyReferences
BacteriaEscherichia coli, Staphylococcus aureus, Enterobacter aerogenes, Pseudomonas aeruginosa, Bacillus cereus, Mycobacterium avium, Mycobacterium intracellularePotent bactericidal activity ontosight.aitandfonline.comnih.govnih.govnih.gov
FungiCandida albicans, Malassezia speciesEffective candidacidal activity; inhibits growth ontosight.aipreprints.orgasm.org
VirusesEnveloped viruses (e.g., Influenza A virus)Antiviral activity ontosight.aitandfonline.commdpi.com

HNP-2 has shown powerful antibacterial activity against Staphylococcus aureus, sometimes surpassing other HNPs. nih.gov It is also effective against multidrug-resistant strains of bacteria. ontosight.ainih.gov

Molecular Mechanisms of Microbial Membrane Disruption and Lysis

The primary mechanism of action for HNP-2 involves its interaction with and disruption of microbial membranes, ultimately leading to cell lysis and pathogen death. ontosight.aimdpi.comtulane.eduoup.com Due to its cationic and amphipathic nature, HNP-2 is attracted to the negatively charged components present on bacterial cell surfaces, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. tandfonline.comnih.gov

Upon binding, HNP-2 can permeabilize both the outer and inner membranes of susceptible bacteria. tulane.edu This permeabilization is thought to occur through the formation of voltage-dependent ion channels or pores in the microbial membrane. tulane.edunih.govresearchgate.net The formation of these pores leads to the efflux of essential intracellular components, such as K+ and disaccharides, and a drastic reduction in intracellular ATP content, which is critical for microbial viability. asm.orgtulane.edu HNP-2 can also cause aggregation and fusion of vesicles as an alternative mechanism of action. nih.gov

Intracellular Targets and Inhibition of Microbial Processes

Beyond membrane disruption, HNP-2 and other antimicrobial peptides can translocate across microbial membranes to target intracellular processes, contributing to their antimicrobial efficacy. aai.orgmdpi.commdpi.com While the direct intracellular targets of HNP-2 are less extensively detailed than its membrane-disrupting actions, alpha-defensins in general have been reported to interfere with essential cellular functions. mdpi.com For instance, HNP-1, a closely related defensin (B1577277), has been shown to inhibit DNA, RNA, and protein synthesis in Gram-negative bacteria, and specifically interferes with the DNA damage response pathway by inhibiting RecA's binding to ssDNA. mdpi.comasm.org This suggests that HNP-2 may share similar intracellular targets, leading to the inhibition of crucial microbial processes like protein synthesis, nucleic acid synthesis, and enzyme activity, which can cause internal bacterial mortality. mdpi.commdpi.comcabidigitallibrary.org

Microbial Strategies for Resistance to Neutrophil Peptides

Despite the potent antimicrobial activity of neutrophil peptides, microorganisms have evolved various strategies to resist their effects. These resistance mechanisms can involve modifications to the microbial cell envelope, enzymatic degradation, or sequestration of the peptides. royalsocietypublishing.orgmdpi.com

Table 2: Microbial Strategies for Resistance to Neutrophil Peptides

Resistance MechanismDescriptionExamples (affecting HNPs)References
Surface Modification Alteration of cell wall or membrane components to reduce negative charge or increase steric hindrance, thereby reducing HNP-2 binding or insertion.d-alanylation of teichoic acids in Gram-positive bacteria (e.g., Staphylococcus, Streptococcus, Bacillus) and outer membrane in Bordetella pertussis royalsocietypublishing.org. Lysinylation of the membrane by MprF protein (e.g., Listeria monocytogenes, Bacillus anthracis) frontiersin.org. royalsocietypublishing.orgfrontiersin.org
Enzymatic Degradation Secretion of proteases that cleave and inactivate cationic antimicrobial peptides.Staphylokinase (SK) produced by Staphylococcus aureus can bind to and inactivate α-defensins, including HNP-1 and HNP-2, reducing their activity by up to 80%. mdpi.comroyalsocietypublishing.orgfrontiersin.org mdpi.comroyalsocietypublishing.orgmdpi.comfrontiersin.org
Sequestration Binding of HNPs by microbial components to prevent their interaction with the membrane or intracellular targets.Staphylokinase from Staphylococcus aureus also sequesters alpha-defensins. royalsocietypublishing.org M-protein of Group A Streptococcus (GAS) can interact with antimicrobial peptides like HNP-1, preventing their action. frontiersin.org royalsocietypublishing.orgfrontiersin.org

These bacterial strategies highlight the ongoing evolutionary arms race between host defense mechanisms and microbial survival. mdpi.com

Immunomodulatory Roles of Human this compound

Beyond its direct antimicrobial actions, HNP-2 participates in modulating host immune responses, bridging innate and adaptive immunity. ontosight.ainih.govjmb.or.kr These immunomodulatory effects are often concentration-dependent. nih.gov

Modulation of Immune Cell Recruitment and Chemotaxis

HNP-2, along with HNP-1, exhibits chemotactic activity, meaning it can directly recruit various immune cells to sites of inflammation and infection. nih.govaai.orgnih.govjmb.or.krnih.govresearchgate.net

Table 3: Chemotactic Activity of Human this compound (HNP-2)

Immune Cell TypeEffect of HNP-2Concentration Range (where available)References
MonocytesChemotactic activity, promoting recruitment to inflammatory sites.Peak response at 10–20 ng/ml (for HNP-1 and HNP-2) nih.govaai.orgnih.govnih.gov
Naive T cellsInduces migration of human CD4+/CD45RA+ naive T cells.Effective chemoattractant aai.orgmdpi.comnih.gov
Immature Dendritic Cells (DCs)Chemotactic for immature human dendritic cells.Effective chemoattractant aai.orgmdpi.comnih.gov
MacrophagesHNP-1 and HNP-3 induce migration of macrophages, suggesting potential for HNP-2. nih.govaai.org
Mast CellsHNP-1 and HNP-3 induce migration of mast cells, suggesting potential for HNP-2. nih.govfrontiersin.org

While HNP-1 shows more significant chemotactic activity for human monocytes compared to HNP-2 and HNP-3, HNP-2 is still a potent chemoattractant for T-cells. mdpi.comresearchgate.net The chemotactic effect of HNPs on T cells and dendritic cells is sensitive to pertussis toxin, suggesting the involvement of Gαi protein-coupled receptors, although specific receptors for HNP-mediated chemotaxis in particular immune cells are still being identified. nih.gov This recruitment of immune cells is crucial for orchestrating an effective host defense response against invading pathogens. nih.govnih.gov

Distinction and Interplay with Neutrophil-Activating Peptide 2 (NAP-2/CXCL7) in Chemotaxis

While Human this compound (NP-2) exhibits chemotactic properties for a range of immune cells, it is distinct from Neutrophil-Activating Peptide 2 (NAP-2), also known as CXCL7. NAP-2 is a 70-residue carboxyl-terminal fragment derived from platelet basic protein, found within the alpha-granules of human platelets. researchgate.net As a member of the CXC family of chemokines, NAP-2 is specifically recognized for its ability to bind to the interleukin-8 type II receptor, leading to a rise in cytosolic calcium, and crucially, inducing chemotaxis of neutrophils. researchgate.net In contrast, studies have shown that HNPs, including HNP-2, despite their broad chemotactic activity for other leukocytes, fail to induce chemotaxis of neutrophils themselves. nih.gov This highlights a functional specialization, where NAP-2 primarily recruits neutrophils, while NP-2 focuses on mobilizing other immune cell types like monocytes, T cells, and immature dendritic cells to orchestrate broader immune responses.

Regulation of Cytokine and Chemokine Expression Profiles

Human Neutrophil Peptides (HNPs) play a significant role in modulating the cytokine and chemokine milieu, thereby influencing the nature and intensity of inflammatory responses. nih.gov

Induction of Pro-inflammatory Mediators (e.g., IL-8, IFN-γ, IL-2, IL-6, TNF-α)

HNPs have been shown to induce the expression of several pro-inflammatory cytokines and chemokines. They promote the production of monocyte chemoattractant protein-1 (MCP-1), a potent chemoattractant for monocytes, memory T cells, and basophils. nih.gov Furthermore, HNPs can induce the expression of cytokines such as interleukin-1 (IL-1), tumor necrosis factor (TNF), and interleukin-8 (IL-8). nih.gov Specifically, human neutrophil peptide (HNP), at concentrations of 10^-8 to 10^-9 M, up-regulated the expression of TNF-α and IL-1β in monocytes activated with Staphylococcus aureus or phorbol (B1677699) myristate acetate (B1210297) (PMA). pnas.org

In the context of adaptive immunity, intranasal delivery of HNPs alongside an antigen (ovalbumin, OVA) in mice led to elevated production of interferon-gamma (IFN-γ), interleukin-5 (IL-5), and interleukin-6 (IL-6) by antigen-specific CD4+ T cells. wikipedia.org This indicates that HNPs contribute to a pro-inflammatory environment by promoting the release of key mediators involved in immune cell activation and recruitment.

Promotion of Anti-inflammatory Responses (e.g., IL-10)

While primarily associated with pro-inflammatory effects, Human Neutrophil Peptides (HNPs) can also contribute to the promotion of anti-inflammatory responses, depending on the context and concentration. In studies involving antigen-specific immune responses, HNPs were found to elevate the production of interleukin-10 (IL-10) by CD4+ T cells when administered with an antigen. wikipedia.org IL-10 is a well-known anti-inflammatory cytokine that helps to limit excessive immune activation and maintain immune homeostasis. nih.govmdpi.com However, it is important to note that other studies have reported that human neutrophil peptide (HNP), at certain concentrations (10^-8 to 10^-9 M), down-regulated the expression of IL-10 mRNA in monocytes activated with Staphylococcus aureus or PMA, suggesting context-dependent effects on IL-10 regulation. pnas.org

Influence on Adaptive Immune Cell Activation and Differentiation

Human this compound, as part of the HNP family, plays an important role in bridging innate and adaptive immunity by influencing the activation and differentiation of adaptive immune cells. researchgate.netnih.gov

HNPs have been demonstrated to recruit antigen-presenting dendritic cells and T cells, and to upregulate antigen-specific immunoglobulin (Ig) production in vivo. This suggests a significant role for HNPs as an adjuvant, promoting antigen-specific cellular and humoral immune responses. nih.gov Furthermore, HNPs modulate the cytokine response of monocytes and lymphocytes. HNP-1 and HNP-2 specifically mobilize immature dendritic cells and naive T lymphocytes, but not memory T lymphocytes. This selective mobilization of naive cells and immature antigen-presenting cells underscores their early role in initiating adaptive immune responses.

Impact on T Lymphocyte Proliferation and Polarization (Th1/Th2)

Human Neutrophil Peptides (HNPs), including NP-2, have a notable impact on T lymphocyte proliferation and their differentiation into specific T helper (Th) subsets, such as Th1 and Th2. HNPs significantly enhance antigen-specific CD4+ T cell proliferative responses. wikipedia.org Beyond proliferation, HNPs also influence the cytokine secretion profiles of T helper cells. When naive CD4+ T cells are stimulated in the presence of HNPs, there is an elevated production of key cytokines. wikipedia.org

Specifically, HNPs promote the secretion of:

Interferon-gamma (IFN-γ) : A signature cytokine of the Th1 subset, which is crucial for cell-mediated immunity, activating macrophages and cytotoxic T cells. wikipedia.orgnih.gov

Interleukin-5 (IL-5) : A Th2 cytokine involved in allergic responses and eosinophil activation. wikipedia.org

Interleukin-6 (IL-6) : A pleiotropic cytokine with roles in both pro-inflammatory and anti-inflammatory responses, and in the differentiation of various T cell subsets, including Th17 cells. wikipedia.org

Interleukin-10 (IL-10) : A regulatory cytokine primarily associated with Th2 responses, known for its immunosuppressive and anti-inflammatory properties. wikipedia.orgnih.govmdpi.com

The simultaneous promotion of both Th1-associated (IFN-γ) and Th2-associated (IL-5, IL-10) cytokines, along with IL-6, by HNPs suggests a complex immunomodulatory role that can shape the adaptive immune response towards a mixed Th1/Th2 profile or influence the balance between these subsets depending on the specific immunological context. wikipedia.org This dual capacity allows HNPs to foster robust immune responses against diverse pathogens while potentially contributing to immune regulation.

Table 2: Influence of Human Neutrophil Peptides (HNPs) on T Cell Cytokine Production

CytokineT Helper Subset AssociationEffect of HNPs on ProductionReference
IFN-γTh1Elevated wikipedia.org
IL-5Th2Elevated wikipedia.org
IL-6Diverse (Th17, general)Elevated wikipedia.org
IL-10Th2 / RegulatoryElevated (context-dependent) wikipedia.org
Modulation of B Cell and Macrophage Functional Phenotypes

Human Neutrophil Peptides (HNPs), including HNP-2, exert significant immunomodulatory effects on B cells and macrophages. In B cells, HNPs can modulate the expression of costimulatory molecules. Studies have shown that defensins increase the lipopolysaccharide (LPS)-induced expression of CD40 on B220+ cells, with approximately 50% increases observed with 10 ng/ml or 100 ng/ml of HNPs on splenic and Peyer's patch B cells. mdpi.com Conversely, HNPs down-regulate the expression of CD86 on LPS-stimulated B cells, with a more pronounced effect on Peyer's patch B cells compared to splenic B cells. mdpi.com These findings suggest that HNPs can influence B7-CD28 and CD40-CD40L interactions following antigen stimulation. mdpi.com Furthermore, neutrophil extracellular traps (NETs), which are released by neutrophils and contain various proteins, induce the secretion of the B-cell-activating cytokine BAFF by neutrophils, indicating a role in B cell activation. zhanggroup.org Neutrophils are also known to produce B cell-activating factor (BAFF) and a proliferating-inducing ligand (APRIL), both of which are crucial for the survival, maturation, and differentiation of B cells.

For macrophages, HNPs contribute to the immune response by enhancing the elimination of intracellular pathogens. This occurs through the phagocytosis of apoptotic neutrophils and peptides by macrophages. Specifically, HNP1-3 peptides have been shown to activate macrophages and enhance their phagocytic activity both in vitro and in murine models in vivo. However, HNPs can also induce oxidative stress in human macrophages, which in turn accelerates foam cell formation. Macrophages exhibit functional plasticity, polarizing into classically activated (M1) phenotypes that promote inflammation or activated (M2) phenotypes that contribute to inflammation resolution and tissue repair. Proteins like Neuropilin 1 (NRP1) regulate M2 polarization and tumor-associated macrophage function, while Endoglin (ENG) influences macrophage differentiation and polarization, with short ENG isoforms increasing M2-like gene expression in U937 cells. Bone marrow stromal cell antigen 2 (BST2) on macrophages is linked to increased colorectal carcinoma progression and infiltration by the M2 phenotype. Neutrophils and macrophages cooperatively regulate immune systems, and macrophages play a role in clearing dead neutrophils to restore homeostasis.

Table 1: Effects of HNPs on B Cell Costimulatory Molecule Expression

Cell TypeStimulusHNP Concentration (ng/ml)CD40 Expression ChangeCD86 Expression ChangeReference
Splenic B cellsLPS10 or 100≈50% increaseDown-regulated mdpi.com
Peyer's patch B cellsLPS10 or 100≈50% increaseDown-regulated (more pronounced) mdpi.com
Effects on Dendritic Cell Maturation and Antigen Presentation

Human Neutrophil Peptides, particularly HNP-1 and HNP-2, act as chemoattractants for immature dendritic cells (DCs), but not for their mature counterparts. Alpha-defensins, including HNPs, function as "alarmins" that promote the recruitment and activation of host leukocytes, including DCs. These peptides induce chemotaxis and antigen uptake by various antigen-presenting cells (APCs), such as DCs, and upregulate the production of cytokines, thereby enhancing antigen presentation and lymphocyte activation. Neutrophil-derived alarmins contribute to the maturation of immature DCs into mature DCs, which are capable of inducing antigen-specific adaptive immune responses.

Dendritic cells are recognized as professional APCs uniquely capable of activating naive T cells. Immature DCs are highly efficient at capturing antigens but are less effective at presenting them to T helper cells due to low surface expression of co-stimulatory molecules. Upon recognizing pathogen-associated molecular patterns, DCs undergo maturation, characterized by an upregulation of MHC class II molecules, co-stimulatory molecules like CD40 and B7, and an increased production of cytokines, enabling them to activate T helper cells. Neutrophils themselves can process phagocytosed bacteria via an alternate MHC-I pathway and present peptides to T lymphocytes. Additionally, neutrophils can secrete processed peptides into the extracellular space, which can then be presented by neighboring macrophages or dendritic cells. Neutrophil extracellular traps (NETs) also contribute to this process, as they contain DNA and proteins that can activate dendritic cells.

Role in Neutrophil Extracellular Trap (NET) Formation and Regulation

Neutrophil Extracellular Trap (NET) formation is a crucial immune response against various pathogens, also implicated in chronic inflammation, autoimmunity, and cancer. NETs are web-like structures composed of decondensed chromatin complexed with over 30 different neutrophil proteins, which serve to capture, neutralize, and kill microbes. They create a physical barrier to prevent microbial dissemination and increase the local concentration of antimicrobial effectors.

The process of NETosis involves several distinct steps: neutrophils initiate this process by depolarizing and arresting their actin dynamics. This is followed by nuclear envelope disassembly and the decondensation of nuclear chromatin into the cellular cytoplasm, where it mixes with cytoplasmic and granule components. Key terminal events in NET formation, such as peptidyl arginine deiminase 4 (PAD4) activity, nuclear histone citrullination, and nuclear decondensation, can be inhibited by neonatal NET-inhibitory factor (nNIF) and related peptides (NRPs). PAD4 inhibition, along with distinct signaling intermediates like TAK1, MEK, and p38 MAPK, primarily affects the early phase of NET generation. Histone H3 citrullination at residue R2 is identified as an early neutrophil response regulated by these kinases. While elastase blockade did not affect NET formation induced by several physiological stimuli, it did so in PMA-activated cells. Chromatin decondensation, a late event in NET formation, is impaired by the inhibition of signaling pathways that control both early and late stages of the phenomenon. Activated neutrophils also release endogenous proteic factors that promote and largely mediate NET generation; several of these factors are known RAGE ligands, and RAGE inhibition significantly prevents NET formation.

NETs also have immunomodulatory effects on neutrophils themselves. Exposure of neutrophils to isolated NETs activates several neutrophil functions in a concentration-dependent manner, including exocytosis of granules, production of reactive oxygen species (ROS) by NADPH oxidase NOX2, NOX2-dependent NET formation, and enhanced phagocytosis and killing of microbial pathogens. zhanggroup.org Furthermore, NETs induce the secretion of the proinflammatory chemokine IL-8 and the B-cell-activating cytokine BAFF. zhanggroup.org The NET-induced activation of neutrophils involves the phosphorylation of Akt, ERK1/2, and p38. zhanggroup.org However, NETs and their associated factors, such as histones and granule proteases, are also implicated in mediating vascular and tissue injury.

Modulation of Cell Adhesion Molecule Expression and Leukocyte Transmigration

Human Neutrophil Peptides play a role in modulating cell adhesion molecule expression and leukocyte transmigration, processes critical for inflammatory responses. HNPs enhance monocyte-endothelial cell interaction. They increase the surface expression of CD80, CD86, and intercellular adhesion molecule-1 (ICAM-1) on human primary small airway epithelial cells and alveolar type II-like A549 cells. Concurrently, HNPs upregulate the expression of corresponding major ligands (CD28, CD152, and CD11a/CD18) on CD4+ lymphocytes. This leads to an increased adhesion of lymphocytes to epithelial cells.

Leukocyte adhesion and transmigration through the vascular endothelium involve a series of sequential steps: tethering (capture and rolling), triggering (integrin activation), adhesion, and motility (migration). Key adhesion molecules facilitating these processes include P- and E-selectin, β2-integrins (CD18/CD11a, CD11b, and CD11c), vascular cell adhesion molecule-1 (VCAM-1), and ICAM-1.

CD99-like 2 (CD99L2), a transmembrane protein, is crucial for leukocyte transendothelial migration (TEM) in both mice and humans. Inhibiting CD99L2, either through antibody blockade or genetic knockdown, significantly reduces the transmigration of human neutrophils and monocytes across endothelial cells. CD99L2 regulates a specific, sequential step of TEM that occurs between PECAM and CD99, promoting transmigration by recruiting the lateral border recycling compartment to sites of TEM. Similarly, intercellular adhesion molecule 2 (ICAM-2), constitutively expressed on endothelial cells, supports neutrophil extravasation. Functional or genetic blockade of ICAM-2 significantly reduces neutrophil crawling velocity and prolongs the interaction of neutrophils with endothelial cell junctions prior to TEM, collectively resulting in reduced extravasation.

Table 2: Adhesion Molecules and Their Role in Leukocyte Transmigration

Adhesion MoleculeCell ExpressionFunction in TransmigrationHNP ModulationReference
ICAM-1Endothelial Cells, Epithelial CellsMediates adhesion and transmigrationUpregulated by HNPs
VCAM-1Endothelial CellsMediates adhesion and transmigrationInvolved in process
P-selectinEndothelial CellsMediates tethering and rollingInvolved in process
E-selectinEndothelial CellsMediates tethering and rollingInvolved in process
β2-integrins (CD18/CD11a, CD11b, CD11c)LeukocytesIntegrin activation, adhesionLigands for upregulated CAMs
CD99L2Leukocytes, Endothelial CellsRegulates a specific step in TEMNot directly modulated by HNP-2, but critical for transmigration
ICAM-2Endothelial Cells, LeukocytesSupports neutrophil extravasation, crawlingInhibition reduces extravasation

Intracellular Signaling Pathways Activated by Human this compound

Human this compound, and HNPs in general, activate various intracellular signaling pathways critical for their immunomodulatory functions. These pathways include G-protein coupled receptor (GPCR) signaling and Mitogen-Activated Protein Kinase (MAPK) cascades.

G-Protein Coupled Receptor (GPCR) Signaling (e.g., FPR2, P2Y Receptors)

HNPs induce interleukin-8 (IL-8) expression upon binding to P2 receptors or P2Y6 receptors. Human neutrophils express several important chemoattractant GPCRs, including formyl peptide receptor 1 (FPR1), formyl peptide receptor 2 (FPR2), and the purinergic P2Y2 receptor (P2Y2-R). FPR1 and FPR2 are prominent examples of Gαi-coupled neutrophil GPCRs. In contrast, the P2Y2R, which recognizes adenosine (B11128) triphosphate (ATP), and the receptor for platelet-activating factor (PAFR) are examples of Gαq-coupled neutrophil GPCRs.

Activation of neutrophil GPCRs not only mediates directional migration but also triggers the release of reactive oxygen species (ROS) and granule-stored enzymes. The P2Y2 receptor mediates nucleotide-induced intracellular Ca2+ mobilization, primary granule release, and extracellular signal-regulated kinase 1/2 (ERK1/2) activation in human neutrophils. While the P2Y2 receptor can cause Ca2+ mobilization through a pertussis toxin (PTX)-insensitive but phospholipase C (PLC)-dependent pathway, ERK phosphorylation is highly dependent on Gi proteins. The signaling downstream of ATP-occupied P2Y2Rs relies on a functional Gαq-protein. In naive neutrophils, the ATP/P2Y2R/Gαq complex activates the signaling route leading to an increase in cytosolic free Ca2+, whereas the signaling route leading to NADPH-oxidase activation is blocked. The cytoskeleton plays a role in functionally selecting P2Y2R signals, thereby determining the downstream signaling route. Additionally, the anti-β2GPI/β2GPI complex has been shown to induce an increase in HNPs, a process mediated through P2Y2 receptors on neutrophils.

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) cascade is a fundamental signaling system in mammalian cells, comprising at least three subtypes: extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). In human neutrophils, ERK and p38 MAPK are activated by various agonists, including granulocyte colony-stimulating factor (G-CSF), granulocyte-macrophage colony-stimulating factor (GM-CSF), and tumor necrosis factor (TNF).

Specifically, HNP-1 has been shown to significantly increase the phosphorylation of ERK1/2 and p38 MAPK in HT-29 cells. The ERK1/2 and p38 MAPK pathways are essential for modulating the HNP-induced expression of cyclooxygenase-2 (COX-2) and endothelin-1 (B181129) (ET-1) in human umbilical vein endothelial cells (HUVECs). Inhibition of p38 MAPK with SB203580 and ERK1/2 with PD98059 attenuated respiratory burst activity, exocytosis, and chemotaxis in neutrophils. Furthermore, ERK has been observed to phosphorylate MAPK-activated protein kinase-2 (MK2) in vitro and activate MK2 in f-methionyl-leucyl-phenylalanine (fMLP)-stimulated neutrophils, suggesting that MK2 mediates both ERK- and p38 MAPK-dependent neutrophil responses.

ERK1/2 and p38 MAPK-mediated cascades are crucial for the production of inflammatory cytokines and are involved in neutrophil oxidative burst and degranulation. The phosphorylation of p38 MAPK and ERK1/2 is necessary for the increased release of HNP1–3 induced by the anti-β2GPI/β2GPⅠ complex. Treatment of neutrophils with the P2Y2 receptor inhibitor suramin (B1662206) significantly abolished the phosphorylation of p38 MAPK and ERK1/2 pathways induced by this complex. The JNK cascade, however, does not appear to be active in mature neutrophils. Additionally, NET-induced activation of neutrophils involves the phosphorylation of Akt, ERK1/2, and p38. zhanggroup.org

Table 3: MAPK Activation by HNPs and Related Stimuli in Neutrophils

MAPK PathwayStimulus (Context)EffectInhibitor (if applicable)Reference
ERK1/2HNP-1 (HT-29 cells)Increased phosphorylationPD98059 (attenuates)
p38 MAPKHNP-1 (HT-29 cells)Increased phosphorylationSB203580 (attenuates)
ERK1/2, p38 MAPKHNPs (HUVECs)Required for COX-2/ET-1 expression modulation-
ERK1/2, p38 MAPKAnti-β2GPI/β2GPⅠ complex (neutrophils)Phosphorylation necessary for HNP1-3 releaseSuramin, SB203580, PD98059
ERK1/2, p38 MAPKNETs (neutrophils)Phosphorylation leads to activation of neutrophil functions- zhanggroup.org
ERK1/2, p38 MAPKG-CSF, GM-CSF, TNF (human neutrophils)ActivationPD98059 (ERK), SB203580 (p38)

Nuclear Factor-kappa B (NF-κB) Pathway Activation

Human Neutrophil Peptides (HNPs) are known to be potent activators of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research indicates that HNP-1, a closely related α-defensin, significantly promotes the phosphorylation of NF-κB p65 and its subsequent translocation from the cytoplasm to the nucleus in endothelial cells, which is a hallmark of NF-κB pathway activation. plos.org This activation is crucial for the expression of various genes involved in inflammatory and immune responses.

Furthermore, studies have demonstrated that HNPs contribute to the increased expression of cyclooxygenase-2 (COX-2) and endothelin-1 (ET-1) in endothelial cells. This effect is mediated through mechanisms that necessitate the activation of the NF-κB signaling pathway, often in conjunction with other pathways such as p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK1/2). nih.gov In the broader context of human neutrophils, proinflammatory stimuli typically lead to the degradation of the cytoplasmic inhibitor IκB-α, which then allows NF-κB/Rel proteins to translocate to the nucleus and induce NF-κB DNA binding activity, thereby regulating gene transcription. ashpublications.org, ashpublications.org

Induction of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Human Neutrophil Peptides (HNPs) are recognized for their ability to induce the generation of reactive oxygen species (ROS). nih.gov Direct evidence has shown that synthesized HNP-2 can induce oxidative stress responses and the generation of ROS in various cellular contexts, including in Escherichia coli. physiology.org

The induction of ROS by HNPs is not merely a cytotoxic event but also plays a role in signaling. For instance, the HNP-induced expression of COX-2 and ET-1 in endothelial cells occurs via mechanisms that are dependent on ROS. nih.gov ROS encompass a variety of highly reactive chemicals derived from oxygen, such as superoxide (B77818) anion (O2−), hydrogen peroxide (H2O2), and hydroxyl radicals (OH·). While low levels of ROS can act as signaling molecules to regulate physiological processes, elevated levels can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA. nih.gov, nih.gov, wikipedia.org

Other Downstream Signaling Events

Beyond NF-κB activation and ROS generation, HNP-2 and other neutrophil-activating peptides influence a range of other critical downstream signaling events in neutrophils.

Intracellular Calcium Transients

The activation of formyl peptide receptor 2 (FPR2), a receptor known to bind various peptides, triggers a rapid and transient increase in intracellular calcium ion concentrations in neutrophils. gu.se, biorxiv.org, scienceopen.com This calcium mobilization is primarily mediated by the phospholipase C (PLC)-dependent cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2), which generates inositol (B14025) trisphosphate (IP3). IP3 then induces the release of Ca2+ from intracellular stores. biorxiv.org, scienceopen.com, researchgate.net This intracellular calcium surge is largely independent of the extracellular calcium concentration, highlighting the reliance on internal reservoirs for this initial response. biorxiv.org, researchgate.net

β-arrestin Recruitment

Formyl peptide receptor 2 (FPR2)-mediated signaling in neutrophils also involves the recruitment of β-arrestin. gu.se β-arrestins, specifically β-arrestin 1 and β-arrestin 2, are ubiquitous adaptor proteins that play a pivotal role in regulating G protein-coupled receptor (GPCR) signaling. revvity.com, medchemexpress.com Upon ligand binding and subsequent phosphorylation of GPCRs by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the activated receptor. revvity.com, mdpi.com, nih.gov This recruitment serves multiple functions: it can terminate G protein-mediated signaling, facilitate receptor internalization through clathrin-coated pits, and act as a scaffolding platform for the activation of other downstream signaling pathways, such as MAPK pathways. revvity.com, medchemexpress.com, nih.gov

Actin Cytoskeleton Dynamics

The dynamic reorganization of the actin cytoskeleton is a fundamental process in neutrophil biology and is influenced by FPR2-mediated signaling. gu.se Actin dynamics, which include the processes of actin polymerization, depolymerization, and myosin-induced rearrangements, are essential for various neutrophil functions, including chemotaxis (directed cell movement) and transmigration through endothelial barriers. plos.org, ucsf.edu, nih.gov The binding of agonists to chemotactic receptors on neutrophils initiates signaling cascades that lead to polarized actin polymerization, which provides the driving force for cell migration. ucsf.edu, nih.gov Intracellular calcium elevations are also known to play a crucial role in orchestrating the dynamic remodeling of the actin cytoskeleton. rupress.org Furthermore, various signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway and the phospholipase A2 (PLA2) pathway, are implicated in regulating actin remodeling in neutrophils, contributing to their diverse cellular responses. nih.gov

Physiological Roles of Human Neutrophil Peptide 2 in Systemic Homeostasis

Contribution to Epithelial Integrity and Tissue Repair Processes

Human Neutrophil Peptide-2 is a significant contributor to the maintenance of epithelial barriers and the orchestration of tissue repair following injury. Its effects are concentration-dependent, exhibiting both protective and potentially damaging activities. At low concentrations, HNPs (including HNP-2) promote the healing of epithelial tissues by stimulating cell proliferation and migration, which are crucial steps in closing wounds. nih.govnih.gov For instance, studies on airway epithelial cells have shown that HNPs can enhance wound closure in a dose- and time-dependent manner. nih.gov

However, the role of HNP-2 in tissue repair is complex. While it can promote the healing of epithelial layers, one study demonstrated that HNP-2 can impair the wound-induced migration of pulmonary artery endothelial cells in a dose-dependent fashion. lmaleidykla.lt This suggests that high local concentrations of the peptide could potentially delay vascular repair. lmaleidykla.lt At very high concentrations, HNPs can become cytotoxic to epithelial cells, highlighting a dual role where the peptide's effect transitions from regenerative to damaging depending on the local inflammatory context. nih.gov

Summary of HNP-2's Effects on Epithelial and Endothelial Cells
Cell TypeEffectEffective ConcentrationReference
Airway Epithelial CellsPromotes proliferation and wound closureLow concentrations nih.gov
Pulmonary Artery Endothelial CellsImpairs wound-induced migrationDose-dependent (as low as 15 nM) lmaleidykla.lt
Various Epithelial CellsCytotoxicHigh concentrations nih.gov

Maintenance of Intestinal Mucosal Homeostasis

Within the complex environment of the gut, HNP-2 and other alpha-defensins are crucial for maintaining mucosal homeostasis. This involves regulating the composition of the gut microbiota and modulating inflammatory responses to preserve the integrity of the intestinal barrier. nih.govasm.orgresearchgate.net

The immunomodulatory effects of HNPs in the intestine are highly dependent on their concentration. At low, physiological levels, they can have an anti-inflammatory effect and promote epithelial wound repair. nih.gov Conversely, at high concentrations, such as those found during active inflammation in conditions like ulcerative colitis, they can act as pro-inflammatory mediators, potentially exacerbating tissue damage. nih.gov This dual functionality allows HNPs to respond dynamically to the state of the local environment, either promoting a return to homeostasis or contributing to an inflammatory defense. nih.gov

Concentration-Dependent Roles of HNPs in Intestinal Homeostasis
HNP ConcentrationPrimary RoleMechanismReference
LowAnti-inflammatory / HomeostaticPromotes epithelial wound repair and a return to homeostasis. nih.gov
HighPro-inflammatoryContributes to inflammation and potential tissue damage during active disease. nih.gov

Bridging Innate and Adaptive Immune Systems

A critical function of HNP-2 is its ability to act as a communication link between the body's immediate, nonspecific innate immune system and the more specialized, adaptive immune system. nih.govoup.com This is primarily achieved through its chemotactic properties—the ability to attract various immune cells to sites of infection or inflammation. nih.govoup.com

HNP-1 and HNP-2 have been shown to be potent chemoattractants for several key cells of the adaptive immune system. nih.gov They selectively attract naïve T cells and immature dendritic cells, which are essential for initiating an antigen-specific immune response. nih.govoup.com Dendritic cells are responsible for processing antigens and presenting them to T cells, thereby activating the adaptive immune response. uantwerpen.benih.gov By recruiting these cells, HNP-2 helps to ensure that an appropriate and targeted long-term immune defense is mounted against specific pathogens. nih.govoup.com

Chemotactic Targets of Human Neutrophil Peptides (including HNP-2)
Immune Cell TypeResponseReference
Naïve T Cells (CD4+/CD45RA+)Attraction/Migration nih.govoup.com
CD8+ T CellsAttraction/Migration oup.com
Immature Dendritic CellsAttraction/Migration nih.govoup.com
MonocytesAttraction/Migration nih.gov

Human this compound (HNP-2), a member of the α-defensin family, is a small cationic antimicrobial peptide primarily produced and stored within the azurophilic granules of human neutrophils [1, 7.3]. While conventionally recognized for its direct microbicidal properties against a wide range of pathogens, accumulating research highlights its significant pathological involvement in various inflammatory, autoimmune, and infectious diseases, extending beyond its direct pathogen-killing capabilities [1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.7, 1.8, 1.9, 1.10, 1.11, 1.12, 1.13, 1.14, 1.15, 1.16, 1.17, 1.18, 1.19, 1.20, 1.21, 1.22, 1.23, 1.24, 1.25, 1.26, 1.27, 1.28, 1.29, 1.30, 1.31, 1.32, 1.33, 1.34, 1.35, 1.36, 1.37, 1.38, 1.39, 1.40, 1.41, 1.42, 1.43, 1.44, 1.45, 1.46, 1.47, 1.48, 1.49, 1.50, 1.51, 1.52, 1.53, 1.54, 1.55, 1.56, 1.57, 1.58, 1.59, 1.60, 1.61, 1.62, 1.63, 1.64, 1.65, 1.66, 1.67, 1.68, 1.69, 1.70, 1.71, 1.72, 1.73, 1.74, 1.75, 1.76, 1.77, 1.78, 1.79, 1.80, 1.81, 1.82, 1.83, 1.84, 1.85, 1.86, 1.87, 1.88, 1.89, 1.90, 1.91, 1.92, 1.93, 1.94, 1.95, 1.96, 1.97, 1.98, 1.99, 1.100, 1.101, 1.102, 1.103, 1.104, 1.105, 1.106, 1.107, 1.108, 1.109, 1.110, 1.111, 1.112, 1.113, 1.114, 1.115, 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Pathological Involvement of Human Neutrophil Peptide 2 in Disease Pathogenesis

Contribution to Infectious Disease Outcomes (beyond direct pathogen killing)

Implications in Mycobacterial Infections (e.g., Tuberculosis)

Neutrophils, through the action of human neutrophil peptides (HNPs) including HNP-1, HNP-2, and HNP-3, are implicated in the host's defense against mycobacterial infections, such as tuberculosis (TB) ucl.ac.uknih.gov. These defensins are endogenous cationic antimicrobial peptides found within azurophilic granules, capable of killing mycobacteria ucl.ac.uknih.gov. In vitro studies have demonstrated the ability of HNP-1 to kill Mycobacterium tuberculosis, suggesting a substantial role for neutrophils and HNPs in innate resistance against TB infection ucl.ac.uknih.gov. High concentrations of antimicrobial peptides from neutrophils, including HNP-1 to HNP-3, exhibit significant anti-tuberculous activities nih.gov. Specifically, HNP-1 has shown anti-mycobacterial activity in vivo and in vitro, and can act synergistically with anti-tuberculous chemotherapy in vitro nih.gov.

However, the role of HNPs in mycobacterial infections is not solely protective. High concentrations of HNPs detected in bronchiectatic airways, such as those found in cystic fibrosis patients, can paradoxically inhibit polymorphonuclear neutrophil (PMN) function by interfering with phagocytosis atsjournals.orgucl.ac.uk. Neutrophils are highly abundant in TB lesions and can harbor bacilli, potentially contributing to M. tuberculosis transmissibility and influencing the fate of bacteria within permissive macrophages nih.gov. The abundance of neutrophils in the blood has also been correlated with poor disease outcomes in TB patients nih.gov.

Role in Parasitic Infections (e.g., Leishmaniasis)

Antimicrobial peptides (AMPs), including defensins like HNPs, exhibit broad-spectrum anti-parasitic activities and are crucial components of the innate immune system, also functioning as immunomodulatory molecules nih.gov. Research into leishmaniasis, caused by Leishmania parasites, highlights the anti-parasitic potential of HNPs. Human Neutrophil Peptide-1 (HNP-1) has demonstrated direct anti-parasitic effects against both promastigote and amastigote forms of Leishmania major nih.gov.

Studies using recombinant HNP-1 (rHNP-1) have shown its ability to reduce the infectivity rate of Leishmania-infected neutrophils nih.gov. Furthermore, treating neutrophils with HNP-1 has been observed to extend their lifespan and decrease their susceptibility to Leishmania infection globalbiodefense.com. This protective effect is associated with an increase in the production of the cytokine TNF-α and a reduction in the regulatory cytokine TGF-β following HNP-1 treatment of Leishmania-infected neutrophils globalbiodefense.comresearchgate.net. While Leishmania infantum and L. major strains infect neutrophils similarly, inducing oxidative burst, elastase, myeloperoxidase activity, and apoptosis, they can differentially trigger cytokine release, indicating a nuanced interaction between the parasite strains and neutrophil responses frontiersin.org.

Dual Roles in Viral Infections (e.g., enhancement or inhibition)

Defensins, including HNP-2, exhibit complex and often dual roles in viral infections, capable of both inhibiting and, in certain contexts, modulating or enhancing aspects of the viral interaction with host cells nih.govfrontiersin.org. The specific effect of defensins on viral infection is dependent on the type of defensin (B1577277), the virus, and the target cell involved nih.gov.

Inhibition: Human neutrophil peptides, including HNP-1, HNP-2, and HNP-3, have demonstrated inhibitory effects against a range of enveloped and non-enveloped viruses, such as Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV)-1 and HSV-2, vesicular stomatitis virus, influenza virus, cytomegalovirus, papillomavirus, and adenovirus nih.govresearchgate.net. HNP-1, for instance, directly inhibits HSV-1 and HSV-2 virions by blocking viral fusion and entry, as well as post-entry steps nih.gov. HNP-1 and HNP-2 can significantly reduce the infectiousness of Influenza A Virus (IAV) strains, with pre-incubation of virions with HNPs being crucial for their antiviral activity against IAV nih.gov. In the case of HIV, HNPs (HNP-1, HNP-2, and HNP-3) can directly inactivate virions or suppress viral replication by altering target cells free.fr. They can function as lectins, directly blocking the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the CD4 receptor nih.gov.

Modulation/Enhancement: While HNPs are primarily known for their inhibitory effects, some studies indicate more complex interactions. HNP-1 and HNP-2 have been shown to increase the uptake of IAV and bacteria by neutrophils aai.org. This increased uptake may be partly explained by the ability of dimeric HNPs to induce aggregation of viral and bacterial particles aai.org. Interestingly, while HNPs did not directly increase neutrophil respiratory burst responses to IAV, they were observed to counteract the ability of surfactant protein D (SP-D) to increase IAV-induced neutrophil H2O2 generation when IAV was preincubated with both SP-D and HNP-1 or HNP-2 aai.org. This suggests a modulatory role in the host immune response rather than a direct enhancement of viral activity.

Involvement in Neoplastic Processes and Cancer Biology

Human defensins, including HNP-2, are found to be expressed in various human tumors, either within the tumor cells themselves or on their surface researchgate.net. The secretion and accumulation of HNP1-3 peptides in biological fluids have led to their proposal as potential tumor biomarkers researchgate.net. Elevated levels of HNP-1, HNP-2, and HNP-3 have been consistently observed in the serum of patients with colorectal cancer iiarjournals.orgnih.gov. In colorectal cancer, HNP1-3 levels were found to be increased in tumor tissue compared to normal colonic tissue across different Dukes' stages (A-D) nih.gov. Plasma concentrations of HNP1-3 were notably elevated in Dukes' stage D, and by ELISA, in stages C and D, suggesting their potential utility as markers for prognostic assessment, patient surveillance, and monitoring chemotherapy in advanced colorectal cancer nih.gov.

HNPs 1-3 have been reported to possess cytolytic activity and can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways researchgate.net. At high concentrations, their membranolytic activity, similar to their antibacterial actions, allows them to lyse tumor cells frontiersin.org. Beyond direct cytotoxicity, defensins are also known to inhibit angiogenesis, a process crucial for tumor growth and metastasis, indicating a complex role in tumor development researchgate.net. However, HNPs 1-3 have also been observed to promote tumor cell proliferation, thereby contributing to tumor progression and invasiveness in certain contexts, highlighting their dualistic nature in cancer biology frontiersin.org.

Therapeutic Potential and Emerging Research Directions for Neutrophil Peptide 2

Human Neutrophil Peptide-2 as a Therapeutic Target

Human this compound, as part of the broader family of Human Neutrophil Peptides (HNPs), has been identified as a significant therapeutic target in a range of inflammatory and infectious diseases. HNPs are released upon neutrophil activation and are found at elevated levels in conditions such as sepsis, acute coronary syndromes, and inflammatory bowel disease. nih.gov Their involvement in key pathological processes makes them an attractive focus for therapeutic intervention.

In the context of cardiovascular diseases, HNPs have been implicated in the development of atherosclerosis. nih.gov They are found within the intima of atherosclerotic arteries and can form complexes with low-density lipoprotein (LDL), promoting LDL binding to endothelial surfaces. nih.gov This interaction contributes to endothelial dysfunction and disordered lipid metabolism, positioning HNPs as a potential target to mitigate atherosclerotic plaque formation. nih.gov

Furthermore, the role of HNPs in modulating immune responses presents another avenue for therapeutic targeting. They act as chemoattractants for various immune cells, including T cells and monocytes, and can induce the production of inflammatory cytokines. nih.govnih.gov In diseases characterized by excessive inflammation, targeting the activity or signaling pathways of HNP-2 and its counterparts could offer a novel therapeutic strategy. For instance, blocking HNP ligands or neutralizing the peptides themselves are proposed therapeutic approaches in cardiovascular disease. nih.gov

Development of this compound-Based Therapeutic Agents

The unique biological activities of HNP-2 have spurred interest in its development as a basis for new therapeutic agents. Research is focused on harnessing its antimicrobial and immunomodulatory properties while engineering novel molecules with improved therapeutic profiles.

Design and Engineering of Novel Antimicrobial Peptides

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. HNP-2 and other defensins serve as templates for designing novel antimicrobial peptides (AMPs). nih.govnih.gov Several engineering strategies are being explored to enhance their efficacy and overcome limitations such as proteolytic degradation and potential toxicity. mdpi.com

One approach involves the creation of synthetic analogs. For example, research on HNP-1 has shown that linear analogs lacking the characteristic cysteine disulfide bridges can still retain antibacterial activity, potentially simplifying production and improving stability. nih.gov Truncated versions of these peptides have also been investigated, demonstrating that smaller fragments can maintain or even exceed the antimicrobial potency of the full-length peptide. mdpi.com Another strategy is the development of stapled peptides, where hydrocarbon side chains are used to stabilize the helical structure, which can enhance antimicrobial activity and resistance to proteases. mdpi.commdpi.com These design principles, while often studied with other AMPs like Magainin 2, are applicable to the development of HNP-2-based therapeutics. mdpi.com

Table 1: Engineering Strategies for Defensin-Based Antimicrobial Peptides

Strategy Description Example/Rationale
Linear Analogs Removal of cysteine residues to create linear peptides, simplifying synthesis and potentially improving stability. Linear analogs of HNP-1 without cysteines have demonstrated antibacterial activity. nih.gov
Truncated Peptides Creating shorter peptide fragments that retain the active domain. Truncated HNP-1 analogs have shown efficacy against multidrug-resistant bacteria. mdpi.com
Stapled Peptides Introducing hydrocarbon staples to lock the peptide into a specific conformation (e.g., α-helix). Stapled Magainin 2 derivatives showed higher antimicrobial activity with low hemolytic activity. mdpi.com
Amino Acid Substitution Replacing specific amino acids to enhance activity or reduce toxicity. Replacing residues in HNP-2 with D-amino acids has been shown to affect bactericidal activity. rcsb.org

Immunomodulatory Applications in Inflammatory and Infectious Diseases

The immunomodulatory functions of HNP-2 are complex and context-dependent, offering potential therapeutic applications in diseases with dysregulated immune responses. HNPs can act as chemoattractants, recruiting immune cells like monocytes, T-cells, and dendritic cells to sites of inflammation. nih.govnih.govmdpi.com HNP-2 itself has been shown to be a chemoattractant for T cells and monocytes, although it is reported to be less active than HNP-1 in monocyte chemotaxis. nih.govnih.gov

These peptides can also influence cytokine production. For instance, HNPs can upregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins in macrophages and epithelial cells. nih.govmdpi.com This ability to stimulate the immune system could be harnessed in conditions where a more robust immune response is desired. Conversely, the pro-inflammatory nature of these peptides suggests that inhibiting their action could be beneficial in chronic inflammatory conditions. The development of molecules that selectively modulate HNP-2's interaction with its cellular receptors could therefore provide a targeted approach to treating inflammatory and infectious diseases.

Role of this compound as a Biomarker in Disease Diagnosis and Prognosis

Given that HNP-2 levels are often elevated during inflammation and infection, there is considerable interest in its use as a biomarker for disease diagnosis, monitoring, and prognosis. nih.gov As HNP-1, -2, and -3 are often measured collectively, much of the clinical data refers to the HNP 1-3 group.

Elevated serum or plasma levels of HNP 1-3 have been identified in several conditions. In colorectal cancer, concentrations of HNP 1-3 are higher in both tumor tissue and the serum of patients compared to healthy individuals, suggesting their potential as diagnostic markers. nih.gov Furthermore, high preoperative plasma levels of HNP 1-3 have been associated with lymphatic and hepatic metastasis in colorectal cancer patients.

In inflammatory diseases, HNP 1-3 levels also show promise. Studies have found significantly higher plasma concentrations in patients with active ulcerative colitis compared to those in remission or healthy subjects. Similarly, in pediatric patients with acute febrile illness, plasma HNP 1-3 levels were found to be higher in those with bacterial infections compared to viral infections. nih.gov In patients with spontaneous bacterial peritonitis (SBP), HNP levels were significantly higher than in control groups and showed good diagnostic value, comparable to procalcitonin. nih.gov

Table 2: Human Neutrophil Peptides (HNP 1-3) as Disease Biomarkers

Disease Key Findings Reference
Colorectal Cancer Elevated concentrations of HNP 1-3 in serum and tumor extracts. Levels may indicate lymph node or hepatic metastasis. nih.gov
Ulcerative Colitis Plasma concentration of HNP 1-3 is significantly higher in patients with active disease.
Spontaneous Bacterial Peritonitis (SBP) HNP levels are significantly higher in SBP patients and show diagnostic value comparable to procalcitonin. nih.gov
Pediatric Febrile Illness Plasma HNP 1-3 levels are higher in children with bacterial infections compared to viral infections. nih.gov
Cardiovascular Disease HNP levels are markedly increased in inflammatory diseases like sepsis and acute coronary syndromes, suggesting a role as a biomarker for atherosclerosis. nih.gov
COVID-19 (in pregnancy) A significant increase in HNP-1 gene expression and serum levels was observed in pregnant women with COVID-19 compared to controls. mdpi.com

Future Research Avenues and Translational Challenges

While the therapeutic and diagnostic potential of HNP-2 is promising, several research avenues and translational challenges remain. Future research should focus on elucidating the precise molecular mechanisms through which HNP-2 exerts its diverse biological effects. A deeper understanding of its receptor interactions and downstream signaling pathways is crucial for designing targeted therapies.

The development of HNP-2-based drugs faces several hurdles. These include the high cost of peptide synthesis, potential for in vivo instability and degradation, and the need to optimize the balance between antimicrobial efficacy and host cell toxicity. mdpi.com Overcoming these challenges will require innovative approaches in peptide engineering and drug delivery.

Translating research findings from the laboratory to clinical practice is a significant challenge. nih.govimmattersacp.orgbit2geek.comnih.gov For HNP-2, this involves validating its utility as a biomarker in large, prospective clinical trials to establish definitive diagnostic and prognostic cut-off values. Furthermore, the development of therapeutic agents will require rigorous preclinical testing in relevant animal models followed by phased clinical trials to assess safety and efficacy in humans. The path from a promising molecule to an approved clinical tool is long and requires overcoming scientific, regulatory, and financial obstacles. immattersacp.orgnih.gov

Methodological Approaches in Neutrophil Peptide 2 Research

In Vitro Experimental Models

In vitro models are fundamental to NP-2 research, providing controlled environments to dissect its interactions with various cell types and pathogens.

A variety of cell culture systems are utilized to investigate the effects of NP-2 on the primary cells involved in inflammatory and immune responses. Primary human neutrophils, isolated from peripheral blood, are a common model to study the direct effects of NP-2 on its main cellular source and target. researchgate.netscispace.comcriver.com Epithelial cell lines are also extensively used to model the interaction of NP-2 with mucosal surfaces. These include human lung epithelial cell lines like A549 and Calu-3, and intestinal epithelial cell lines such as Caco-2 and HT-29. nih.govnih.govresearchgate.net Furthermore, primary human microvascular endothelial cells (HMVEC) and pulmonary artery endothelial cells (PAEC) are employed to study the effects of NP-2 on the vasculature. lmaleidykla.ltnih.gov

To understand the role of NP-2 in recruiting immune cells to sites of inflammation, a variety of functional assays are employed.

Chemotaxis: The Boyden chamber assay is a standard method to quantify the chemotactic activity of NP-2 for neutrophils. researchgate.netcriver.comnih.govnih.gov In this assay, neutrophils are placed in the upper chamber, and the chemoattractant, such as NP-2, is placed in the lower chamber, separated by a microporous membrane. The number of cells that migrate towards the chemoattractant is then quantified. researchgate.net Studies have shown that Neutrophil-Activating Peptide-2 (NAP-2) induces two distinct optima of neutrophil chemotaxis, a first at low concentrations and a second at more than 200-fold higher concentrations. scispace.com

Adhesion: Neutrophil adhesion to endothelial or epithelial cells is a critical step in the inflammatory response. In vitro adhesion assays are performed under both static and flow conditions. nih.govmdpi.com In static assays, fluorescently labeled neutrophils are added to monolayers of endothelial or epithelial cells, and after an incubation period, non-adherent cells are washed away, and the number of adherent neutrophils is quantified. nih.govnih.gov Adhesion is often mediated by the β2 integrin CD11b/CD18 on the neutrophil surface. researchgate.net

Transmigration: The migration of neutrophils across epithelial barriers is studied using in vitro models that mimic this process. A common method involves growing polarized epithelial cell monolayers on the underside of inverted transwell filters. nih.gov Neutrophils are then added to the upper chamber (basolateral side), and a chemoattractant is placed in the lower chamber (apical side) to induce migration across the epithelial layer. researchgate.netnih.gov

Peptide ConcentrationNeutrophil Migration (Cells/High Power Field)Receptor Involvement
Low Concentrations (e.g., 0.3-10 nM)First Optimum of MigrationPrimarily CXCR2
High Concentrations (e.g., >100 nM)Second Optimum of MigrationInvolvement of CXCR1

NP-2 can modulate the inflammatory response by inducing the production of various signaling molecules.

Cytokines and Chemokines: The enzyme-linked immunosorbent assay (ELISA) is a widely used method to quantify the release of specific cytokines and chemokines, such as Interleukin-8 (IL-8), from epithelial cells and immune cells following stimulation with NP-2. nih.govnih.gov Human neutrophil peptides have been shown to induce IL-8 production in human lung and intestinal epithelial cells. nih.govnih.gov

Reactive Oxygen Species (ROS): The production of reactive oxygen species by neutrophils, a process known as the oxidative burst, is a key component of their antimicrobial activity. Luminol-enhanced chemiluminescence is a common assay to measure both intracellular and extracellular ROS production. frontiersin.orgnih.govresearchgate.netresearchgate.net This method detects the light emitted upon the oxidation of luminol (B1675438) by ROS. frontiersin.orgresearchgate.net Studies have shown that various stimuli can induce a sharp increase in ROS production in neutrophils. nih.gov

Cell TypeStimulusMeasured MoleculeMethodKey Finding
Human Lung Epithelial CellsHuman Neutrophil Peptides (HNPs)Interleukin-8 (IL-8)ELISAHNPs selectively induce IL-8 production. nih.gov
Human Intestinal Epithelial Cells (Caco-2)HNP-1Interleukin-8 (IL-8)ELISAHNP-1 significantly increases IL-8 expression. nih.gov
Human NeutrophilsVarious stimuli (e.g., fMLP, PMA)Reactive Oxygen Species (ROS)Luminol-enhanced ChemiluminescenceStimuli induce a transient peak of ROS production. nih.gov

NP-2 and related peptides can influence cell fate, including proliferation and programmed cell death (apoptosis).

Proliferation: The effect of NP-2 on the proliferation of epithelial cells is often assessed using the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay. nih.govresearchgate.netthermofisher.comthermofisher.com BrdU is a synthetic nucleoside that is incorporated into newly synthesized DNA during cell division and can be detected with specific antibodies. thermofisher.comthermofisher.com Studies have shown that neutrophil defensins can enhance the proliferation of the A549 lung epithelial cell line at concentrations of 4-10 µg/ml. researchgate.net

Apoptosis: Neutrophil apoptosis is a tightly regulated process that is crucial for the resolution of inflammation. The influence of NP-2 on neutrophil apoptosis is studied by assessing morphological changes, as well as by measuring the activity of key effector enzymes like caspase-3. researchgate.netnih.govnih.gov The expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family, such as Bcl-xL and Bax, are also analyzed to understand the underlying molecular mechanisms. nih.gov

The primary function of defensins like NP-2 is their direct antimicrobial activity against a broad range of pathogens.

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. researchgate.net This is typically determined using broth microdilution methods, where bacteria are incubated with serial dilutions of the peptide. nih.govmdpi.com For example, the closely related Human Neutrophil Peptide-1 (HNP-1) has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli with MICs in the range of 2.2–7.9 µg/ml and 0.7–3.7 µg/ml, respectively. researchgate.net

Time-Kill Kinetics: These assays provide information on the rate at which an antimicrobial peptide kills a bacterial population over time. researchgate.netbiorxiv.orgpnas.orgresearchgate.net Bacterial cultures are incubated with the peptide at specific concentrations (often multiples of the MIC), and at various time points, aliquots are taken to determine the number of viable bacteria (colony-forming units, CFU/ml). researchgate.netbiorxiv.org

OrganismAntimicrobial PeptideMIC (µg/mL)
Staphylococcus aureusHNP-12.2–7.9 researchgate.net
Escherichia coliHNP-10.7–3.7 researchgate.net
Pseudomonas aeruginosaVarious AMPsData varies

To understand how NP-2 exerts its effects on host cells, it is essential to identify and characterize its cellular receptors. Competition binding experiments using radiolabeled peptides are a common method to study ligand-receptor interactions. These studies have been instrumental in identifying the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) as receptors for NAP-2. criver.comsemanticscholar.orgmdpi.comnih.gov The binding affinity, often expressed as the dissociation constant (Kd), can be determined from these experiments. nih.gov Further studies have shown that HNP-induced IL-8 production in epithelial cells can be mediated through purinergic P2Y receptors. nih.govnih.gov

Intracellular Signaling Pathway Analysis (e.g., Protein Phosphorylation, Gene Expression Regulation)

The immunomodulatory effects of human neutrophil peptides (HNPs) are exerted through the activation of complex intracellular signaling pathways, leading to changes in protein phosphorylation and the regulation of gene expression. nih.govpnas.orgnih.gov Research in this area focuses on dissecting these pathways to understand how HNPs influence cellular behavior.

Protein Phosphorylation Analysis: A fundamental method to study signaling events is the analysis of protein phosphorylation. nih.gov This technique often involves labeling the intracellular ATP pool with radioactive isotopes like ³²P before stimulating the cells with a peptide such as HNP-2. nih.gov Following stimulation, cellular proteins are extracted and can be separated using polyacrylamide gel electrophoresis. nih.gov Specific proteins of interest can be isolated through immunoprecipitation. nih.gov The phosphorylation status is then visualized by autoradiography. nih.gov For detailed analysis of phosphorylation sites on a specific protein, two-dimensional tryptic phosphopeptide mapping is employed. nih.gov These methods allow researchers to identify which kinases are activated downstream of HNP signaling.

Gene Expression Regulation: Studies have shown that HNPs can significantly alter gene expression in various cell types. For instance, in human umbilical vein endothelial cells (HUVEC), HNPs have been observed to induce a time- and dose-dependent increase in the expression of cyclooxygenase-2 (COX-2) and endothelin-1 (B181129) (ET-1). nih.gov The investigation into the pathways governing this regulation revealed the requirement of p38 mitogen-activated protein kinase (MAPK), ERK1/2, and nuclear factor-kappa B (NF-κB) signaling. nih.gov Similarly, HNP-1 has been shown to induce interleukin-8 (IL-8) production in intestinal epithelial cells through the purinergic P2 receptor and subsequent activation of the ERK1/2 signaling pathway. researchgate.net

In a distinct mechanism of gene expression control, HNPs can also act at the post-transcriptional level. In macrophages, HNP-1 has been demonstrated to profoundly inhibit the translation of mRNA into protein. pnas.orgnih.govpnas.org This is achieved without affecting the stability of the mRNA or its association with polysomes, indicating a direct impact on the translational machinery. pnas.orgnih.govpnas.org This function acts as a "molecular brake" on macrophage-driven inflammation. pnas.orgnih.gov

Table 1: Intracellular Signaling Pathways Modulated by Human Neutrophil Peptides

Pathway/Process Key Components Cellular Effect Cell Type
MAPK/NF-κB Signaling p38 MAPK, ERK1/2, NF-κB Upregulation of COX-2 and ET-1 gene expression Endothelial Cells (HUVEC)
P2 Receptor Signaling P2Y Receptor, ERK1/2 Induction of Interleukin-8 (IL-8) gene expression Intestinal Epithelial Cells
mRNA Translation Ribosomal Machinery Inhibition of protein synthesis Macrophages

Clinical and Translational Research Approaches

Translational research aims to bridge the gap between basic science and clinical application by studying HNPs directly in human patients. This involves quantifying peptide levels and correlating them with disease states.

Measurement of Circulating Neutrophil Peptide-2 Levels in Patient Cohorts

Elevated levels of HNPs are a hallmark of various inflammatory conditions. nih.govnih.gov Researchers quantify these peptides in different biological samples from patient cohorts to establish their association with specific diseases.

Sample Types and Techniques: Plasma is a common sample type, where HNP concentrations can be measured using techniques like enzyme-linked immunosorbent assay (ELISA). scispace.com Studies have measured plasma HNP levels in cohorts of critically ill patients, including those with sepsis. nih.govscispace.com Beyond circulating levels, tissue deposition can also be assessed. In patients with potential coronary artery disease, HNP1-3 levels have been quantified in skin biopsies using immunohistochemical methods. nih.gov

Patient Cohorts: HNP levels have been measured in various patient groups. Elevated circulating levels have been noted in patients with sepsis, acute respiratory distress syndrome (ARDS), and acute coronary syndromes. nih.govnih.gov A large prospective study investigated HNP1-3 tissue deposition in over 500 patients undergoing coronary angiography to assess its link to cardiovascular disease. nih.gov Another study focused on a cohort of critically ill patients to determine the diagnostic and prognostic properties of plasma HNPs. scispace.com

Correlation with Disease Pathogenesis, Severity, and Treatment Outcomes

A critical step in translational research is to determine if the measured HNP levels have clinical significance. Numerous studies have found strong correlations between HNP concentrations and disease severity and patient outcomes.

Cardiovascular Disease: In a large prospective cohort, skin tissue deposition of HNP1-3 was found to be an independent predictor of the severity of coronary artery disease (CAD). nih.gov Higher HNP1-3 levels were also significantly associated with myocardial necrosis (heart muscle damage) and predicted worse long-term outcomes, including higher rates of mortality and the need for repeat revascularization procedures over a 48-month follow-up period. nih.gov

Critical Illness: In critically ill patients, plasma HNP concentrations were found to be significantly higher than in healthy controls. scispace.com These levels correlated positively with the severity of organ dysfunction, as measured by the Multiple Organ Dysfunction Score (MODS), and with higher plasma lactate (B86563) levels, a marker of metabolic stress and poor prognosis. scispace.com This suggests that HNPs could serve as a biomarker for the severity of the systemic inflammatory response in critical illness. scispace.com

Table 3: Clinical Correlation of HNP1-3 Levels with Disease Severity and Outcomes

Patient Cohort HNP Measurement Correlation with Severity Correlation with Outcomes
Coronary Artery Disease HNP1-3 in skin biopsies Positively associated with CAD severity and myocardial necrosis. nih.gov High levels associated with increased mortality and recurrent revascularization. nih.gov
Critical Illness HNP in plasma Positively correlated with Multiple Organ Dysfunction Score (MODS) and plasma lactate. scispace.com Higher levels associated with greater hemodynamic instability. scispace.com

Advanced Biophysical and Biochemical Techniques

The investigation of this compound (HNP-2), a key component of the innate immune system, relies on a suite of advanced biophysical and biochemical methodologies. These techniques are essential for isolating HNP-2, determining its structural and functional characteristics, and visualizing its interactions at a molecular level.

Protein Purification and Characterization

The purification of HNP-2 from its natural source, neutrophil azurophilic granules, or from recombinant expression systems is a critical first step for any detailed study. Given that HNP-1, -2, and -3 are co-packaged within these granules and share significant structural similarity, their separation requires high-resolution techniques.

Initial extraction from neutrophils typically involves homogenization and differential centrifugation to isolate the granule fraction. Solubilization of the granule contents is followed by a series of chromatographic steps. Gel filtration chromatography is often employed as an initial step to separate proteins based on their size. Further purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) , which separates the defensins based on their hydrophobicity. Due to the subtle differences between HNP-1, -2, and -3, precise gradient elution is necessary to achieve baseline separation.

For studies requiring larger quantities of the peptide, recombinant protein production in systems like Escherichia coli is utilized. This approach allows for the generation of HNP-2 with specific modifications, aiding in functional studies. The purification of recombinant HNP-2 also relies on chromatographic techniques, often incorporating affinity tags to simplify the initial capture of the protein.

Once purified, the characterization of HNP-2 involves several techniques to confirm its identity and structural integrity. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and apparent molecular weight of the peptide. The precise molecular mass is determined by mass spectrometry. The structural integrity, particularly the correct formation of the three intramolecular disulfide bonds which are critical for its activity, is often confirmed using techniques like peptide mapping and mass spectrometry after enzymatic digestion.

Table 1: Techniques for Protein Purification and Characterization of HNP-2
TechniquePurpose in HNP-2 ResearchKey Findings/Applications
Gel Filtration ChromatographyInitial separation of neutrophil granule proteins based on size.Enrichment of the defensin (B1577277) fraction containing HNP-1, -2, and -3.
Reverse-Phase HPLC (RP-HPLC)High-resolution separation of HNP-1, HNP-2, and HNP-3.Isolation of pure HNP-2 for functional and structural studies.
Recombinant Protein Expression (e.g., in E. coli)Production of large quantities of HNP-2 and its variants.Facilitates detailed structure-function relationship studies.
SDS-PAGEAssessment of purity and estimation of molecular weight.Confirmation of a single protein band corresponding to the expected size of HNP-2.

Mass Spectrometry-Based Proteomics and Phosphoproteomics

Mass spectrometry (MS) is a powerful tool in HNP-2 research, enabling its precise identification, quantification, and the potential analysis of post-translational modifications.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has been successfully used to differentiate and relatively quantify HNP-1, -2, and -3 in biological samples. This is significant because the high degree of sequence homology among these peptides makes it difficult to distinguish them using antibody-based methods. MALDI-TOF MS can resolve the small mass differences between these defensins, allowing for their individual detection. Furthermore, MALDI imaging MS has been employed to visualize the spatial distribution of HNP-1, -2, and -3 in tissue sections, providing insights into their localization in pathological conditions.

While the primary structure of HNP-2 is well-established, the landscape of its potential post-translational modifications (PTMs) is an area of ongoing investigation. Phosphorylation is a key regulatory PTM for many proteins involved in immune signaling. Phosphoproteomics , a sub-discipline of proteomics that focuses on the identification and quantification of protein phosphorylation, has been applied to study global phosphorylation events in neutrophils upon activation. These studies have identified numerous phosphorylated proteins within neutrophil granules. Although direct evidence of HNP-2 phosphorylation may not be widely reported, these broader phosphoproteomic analyses of neutrophils provide the methodological framework for investigating whether HNP-2 undergoes this modification in response to specific stimuli. Such studies would typically involve the enrichment of phosphopeptides from digested neutrophil lysates, followed by analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Mass Spectrometry Techniques in HNP-2 Research
TechniqueApplication to HNP-2Key Findings/Information Gained
MALDI-TOF MSIdentification and relative quantification of HNP-1, -2, and -3.Ability to distinguish between the highly homologous HNP isoforms in biological mixtures. nih.gov
MALDI Imaging MSVisualization of HNP-2 distribution in tissue samples.Provides spatial context for HNP-2 expression in healthy and diseased tissues.
Phosphoproteomics (LC-MS/MS)Potential for investigating phosphorylation of HNP-2.General neutrophil studies reveal extensive phosphorylation in granules, suggesting HNP-2 as a potential, though unconfirmed, target.

Microscopic Imaging for Cellular and Microbial Interactions

Understanding the mechanism by which HNP-2 exerts its antimicrobial effects necessitates visualizing its interactions with microbial cells and its localization within immune cells. High-resolution microscopy techniques are indispensable for these investigations.

Transmission Electron Microscopy (TEM) has been instrumental in revealing the morphological changes induced by human defensins, including the HNP family, on bacteria. Studies have shown that upon exposure to these peptides, bacteria such as E. coli exhibit significant alterations in their cell envelope. TEM images have revealed the permeabilization of both the outer and inner membranes, leading to the leakage of cytoplasmic contents. jci.org Furthermore, the formation of distinct electron-dense deposits within the periplasmic space and attached to the outer membrane has been observed, providing visual evidence of the peptide's interaction with the bacterial cell structure. jci.org

Atomic Force Microscopy (AFM) offers a complementary approach to TEM, providing high-resolution three-dimensional images of the surface topography of both neutrophils and microbial cells. AFM can be performed in liquid environments, allowing for the study of cellular processes in a near-native state. In the context of HNP-2 research, AFM can be used to visualize the changes in the surface morphology of bacteria upon peptide treatment. This can include the formation of pores, membrane blebbing, and other disruptions to the cell envelope. Additionally, AFM has been used to study the nanostructure and mechanical properties of the neutrophil cell membrane during activation, a process that leads to the release of HNP-2.

Table 3: Microscopic Imaging Techniques for Studying HNP-2 Interactions
TechniqueApplication in HNP-2 ResearchKey Observations
Transmission Electron Microscopy (TEM)Visualizing the effects of HNP-2 on bacterial morphology.Demonstrates membrane permeabilization, leakage of cellular contents, and formation of electron-dense deposits in the periplasm. jci.org
Atomic Force Microscopy (AFM)High-resolution imaging of the surface of neutrophils and bacteria.Reveals changes in bacterial surface topography (e.g., pore formation) upon HNP-2 treatment and characterizes neutrophil membrane dynamics during activation.

Q & A

Basic Research Questions

Q. What critical parameters should researchers validate to ensure the purity and structural integrity of HNP-2 in experimental setups?

  • Methodological Answer: Purity and structural validation require a combination of high-performance liquid chromatography (HPLC; ≥98% purity threshold), mass spectrometry (MS) for molecular weight confirmation (3370.95 Da), and amino acid composition analysis (±10% tolerance). Endotoxin levels must be ≤50 EU/mg to avoid immune confounding in cell-based assays .

Q. What are the standard protocols for synthesizing HNP-2 with high batch-to-batch consistency in research-grade preparations?

  • Methodological Answer: To minimize variability, use solid-phase peptide synthesis (SPPS) with post-synthesis quality control (QC). Request additional QC metrics beyond basic MS/HPLC, such as peptide content analysis, salt content (<12% acetate), and solubility profiling. For sensitive assays (e.g., bioactivity studies), specify TFA removal (<1%) to reduce cytotoxicity .

Q. How should in vitro assays be designed to evaluate HNP-2’s antimicrobial activity while controlling for experimental variables?

  • Methodological Answer: Use standardized minimum inhibitory concentration (MIC) assays with Gram-positive/negative bacterial strains. Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Control for peptide stability by pre-treating HNP-2 with serum proteases and validate results with endotoxin-free preparations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial efficacy of HNP-2 across studies?

  • Methodological Answer: Investigate sources of variability: (1) Purity : Compare HPLC profiles and endotoxin levels between studies; (2) Assay Conditions : Standardize bacterial inoculum size, growth media, and incubation time; (3) Peptide Handling : Ensure consistent solubilization (e.g., acetic acid vs. water) and storage conditions (-80°C, lyophilized). Use meta-analysis to identify trends across datasets .

Q. What advanced techniques are recommended to study HNP-2’s interaction with microbial membranes at the molecular level?

  • Methodological Answer: Employ surface plasmon resonance (SPR) for real-time binding kinetics, cryo-electron microscopy (cryo-EM) for membrane disruption visualization, and molecular dynamics simulations to model peptide-lipid interactions. Validate findings with fluorescent dye leakage assays (e.g., calcein release from liposomes) .

Q. How can multi-omics approaches be integrated to elucidate HNP-2’s role in modulating immune responses beyond direct antimicrobial effects?

  • Methodological Answer: Combine transcriptomics (RNA-seq of immune cells exposed to HNP-2) and proteomics (LC-MS/MS of secreted cytokines) to map signaling pathways. Use bioinformatics tools (e.g., Gene Ontology enrichment) to identify HNP-2-regulated immune modules. Cross-reference with clinical data (e.g., neutrophil extracellular trap formation) for translational relevance .

Methodological Best Practices

  • Reproducibility : Document synthesis QC metrics (e.g., batch-specific peptide content) and assay protocols in line with NIH preclinical guidelines .
  • Data Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding variables .
  • Quantification in Complex Matrices : Use isotope-labeled HNP-2 as an internal standard in mass spectrometry for accurate quantification in biological fluids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.